

Spectroscopic Profile of Cochinmicin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cochinmicin I**, a potent cyclodepsipeptide endothelin antagonist. The information presented herein is crucial for the identification, characterization, and quality control of this complex natural product in research and drug development settings. The data is compiled from the detailed characterization of the synthetically produced molecule, which corresponds to the natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Cochinmicin I**, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	9.2	NH
7.30 - 7.21	m	Phe-H	
7.18	d	9.5	NH
7.08	t	1.8	Pyr-H
6.94	d	8.8	NH
6.84	dd	3.5, 1.8	Pyr-H
6.27	dd	3.5, 1.8	Pyr-H
6.18	S	DHPG-ArH	
6.12	S	DHPG-ArH	_
6.08	S	DHPG-ArH	_
5.99	s	DHPG-ArH	_
5.48	d	9.5	DHPG-αH
5.41	d	8.8	DHPG-αH
5.28	d	2.5	Thr-αH
4.80	m	Phe-αH	
4.65	m	Ala-αH	-
4.49	dq	6.5, 2.5	- Thr-βH
3.25	dd	13.9, 5.4	Phe-βH
2.97	dd	13.9, 9.1	Phe-βH
1.41	d	7.1	Ala-βH
1.22	d	6.5	Thr-yH

 $^{13}\text{C NMR}$ (126 MHz, CDCl₃)

172.1 C=O 171.8 C=O 170.9 C=O 169.1 C=O 168.6 C=O 160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.7 DHPG-ArC 102.0 DHPG-ArC	Chemical Shift (δ) ppm	Assignment
170.9 C=O 170.0 C=O 169.1 C=O 168.6 C=O 160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	172.1	C=O
170.0 C=O 169.1 C=O 168.6 C=O 160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	171.8	C=O
169.1 C=O 168.6 C=O 160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 100.0 DHPG-ArC 102.0 DHPG-ArC	170.9	C=O
168.6 C=O 160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	170.0	C=O
160.8 C=O 157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 100.0 DHPG-ArC 102.0 DHPG-ArC	169.1	C=O
157.0 DHPG-ArC 156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	168.6	C=O
156.8 DHPG-ArC 136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	160.8	C=O
136.4 Phe-ArC 131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	157.0	DHPG-ArC
131.6 DHPG-ArC 130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	156.8	DHPG-ArC
130.8 DHPG-ArC 129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	136.4	Phe-ArC
129.2 Phe-ArC 128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	131.6	DHPG-ArC
128.8 Phe-ArC 127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	130.8	DHPG-ArC
127.2 Phe-ArC 124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	129.2	Phe-ArC
124.9 Pyr-C 122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	128.8	Phe-ArC
122.9 Pyr-C 118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	127.2	Phe-ArC
118.0 Pyr-C 111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	124.9	Pyr-C
111.4 Pyr-C 107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	122.9	Pyr-C
107.8 DHPG-ArC 107.7 DHPG-ArC 102.0 DHPG-ArC	118.0	Pyr-C
107.7 DHPG-ArC 102.0 DHPG-ArC	111.4	Pyr-C
102.0 DHPG-ArC	107.8	DHPG-ArC
	107.7	DHPG-ArC
101.8 DHPG-ArC	102.0	DHPG-ArC
	101.8	DHPG-ArC

77.2	Thr-βC
58.8	Thr-αC
58.1	DHPG-αC
57.9	DHPG-αC
55.1	Phe-αC
49.3	Ala-αC
37.8	Phe-βC
18.6	Ala-βC
16.7	Thr-yC

Table 2: Mass Spectrometry (MS) Data

Technique	lonization Mode	Mass (m/z)	Assignment
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	996.3895	[M+H] ⁺ (Calculated: 996.3888)

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis)

Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Maxima	
FT-IR (neat)	3308, 2926, 1738, 1653, 1518, 1455, 1201, 1159, 1072 cm ⁻¹	
UV-Vis (MeOH)	λ_max_ = 275 nm	

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe was used for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: Cochinmicin I was dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
- Data Processing: Standard software was used for processing the raw data, including Fourier transformation, phase correction, and baseline correction.

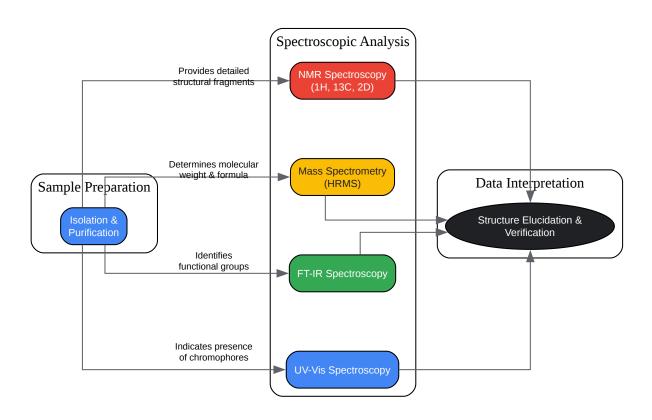
Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source was utilized.
- Sample Preparation: The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
- Data Acquisition: The analysis was performed in positive ion mode. The instrument was calibrated prior to analysis to ensure high mass accuracy.
- Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was
 determined, and the elemental composition was confirmed by comparing the measured
 accurate mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer was used for data acquisition.
- Sample Preparation: The spectrum was obtained from a thin film of the sample (neat).

- Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was acquired and subtracted from the sample spectrum.
- Data Interpretation: Characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=O, C-O) were identified.


Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer was employed for the analysis.
- Sample Preparation: A solution of Cochinmicin I was prepared in methanol (MeOH).
- Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The solvent was used as a blank.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of **Cochinmicin I**.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a natural product like **Cochinmicin I**.

Click to download full resolution via product page

Caption: Integration of NMR and MS data for the structural elucidation of **Cochinmicin I**.

• To cite this document: BenchChem. [Spectroscopic Profile of Cochinmicin I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177782#spectroscopic-data-of-cochinmicin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com